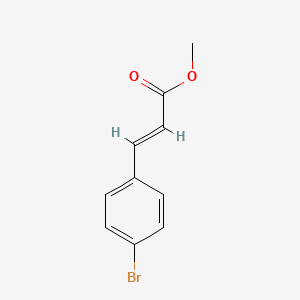

Methyl 3-(4-bromophenyl)acrylate

Description

Contextual Significance in Contemporary Organic Chemistry Research

In modern organic synthesis, Methyl 3-(4-bromophenyl)acrylate serves as a versatile building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in the construction of more complex molecular architectures. The presence of the electron-withdrawing methyl acrylate (B77674) group and the reactive aryl bromide functionality makes it a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. wikipedia.orgmdpi.com

The derivatives of this compound have garnered attention for their potential applications in medicinal chemistry and materials science. Phenyl acrylates, as a class, are recognized for their agrochemical and medical applications. nih.gov Research has shown that derivatives can possess significant biological activities, including antioxidant and anticancer properties. nih.gov Furthermore, the acrylate group's capacity for polymerization makes this compound and its derivatives interesting monomers for creating novel polymers and hydrogels with tailored properties for applications such as drug delivery. researchgate.netresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate. The main research trajectories explore its participation in cornerstone reactions of organic chemistry, which allow for the elaboration of its core structure into a diverse array of target molecules.

A significant area of investigation is its synthesis and application in the Mizoroki-Heck reaction . The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org this compound is commonly synthesized via the Heck reaction of an aryl bromide with methyl acrylate. researchgate.net This method provides a direct route to functionalized alkenes and is noted for its high efficiency and chemoselectivity under mild conditions. mdpi.com

Another major research avenue is its use as a substrate in the Suzuki-Miyaura coupling reaction . The carbon-bromine bond on the phenyl ring is amenable to palladium-catalyzed cross-coupling with organoboron compounds. nih.govprinceton.edu This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl ketones and other elaborate structures that are often scaffolds for pharmaceuticals. nih.gov

Furthermore, the reactivity of the acrylate double bond and the potential to modify the aryl ring post-coupling lead to the synthesis of a wide range of derivatives. Studies have demonstrated the synthesis of various substituted acrylates, including aminated and sulfonylated derivatives, highlighting the compound's role as a versatile platform for generating molecular diversity. acs.orgacs.orgthieme-connect.com Research also extends to the development of novel copolymers, where this acrylate derivative is polymerized with other monomers like methyl methacrylate (B99206) to create materials with specific thermal and physical properties. researchgate.net

Interactive Data Tables

Compound Properties: Methyl (E)-3-(4-bromophenyl)acrylate

| Property | Value |

| CAS Number | 3650-78-0 scbt.com |

| Molecular Formula | C₁₀H₉BrO₂ scbt.comchemsynthesis.com |

| Molecular Weight | 241.08 g/mol scbt.comchemsynthesis.com |

| Alternate Names | Methyl trans-4-bromocinnamate; Methyl (2E)-3-(4-bromophenyl)prop-2-enoate scbt.com |

| Physical Form | Solid sigmaaldrich.com |

Research Highlight: Heck Reaction for Acrylate Synthesis

The Mizoroki-Heck reaction is a fundamental method for synthesizing substituted acrylates. The general scheme involves the coupling of an aryl halide with an acrylate ester catalyzed by a palladium complex.

| Reactants | Catalyst System | Base | Solvent | Product |

| Aryl Bromide, Methyl Acrylate | Palladium(II) acetate, Phosphine Ligand | Triethylamine or Potassium Carbonate | DMF or Acetonitrile (B52724) | Methyl 3-(aryl)acrylate |

This table represents a generalized scheme for the Heck reaction often used to synthesize compounds like this compound, based on principles described in multiple sources. mdpi.comresearchgate.netugent.be

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKOGXVHZUSUAF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-78-0 | |

| Record name | METHYL 4-BROMOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Reaction Pathways for Methyl 3-(4-bromophenyl)acrylate Formation

Traditional synthetic routes to this compound include classical organic reactions such as esterification, Wittig-type olefination, and Knoevenagel condensation. These methods are foundational in organic chemistry and offer reliable pathways to the target compound.

The direct esterification of 3-(4-bromophenyl)acrylic acid with methanol (B129727) represents a fundamental approach to obtaining this compound. This acid-catalyzed reaction, often referred to as Fischer-Speier esterification, involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from methanol and subsequent elimination of water to form the ester. The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. researchgate.net While direct esterification is a common method for producing various acrylates, transesterification from other simple acrylates like methyl acrylate (B77674) can also be employed under mild acid catalysis. google.comrsc.org

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it highly suitable for the synthesis of alkenes like this compound. berkeley.edumasterorganicchemistry.com This strategy involves the reaction of an aldehyde, in this case, 4-bromobenzaldehyde (B125591), with a phosphorus ylide (a Wittig reagent). berkeley.edu For the synthesis of the target molecule, a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is typically used. These stabilized ylides are less reactive than their unstabilized counterparts and tend to produce the (E)-alkene isomer with high stereoselectivity, which is often the desired product. berkeley.edu The reaction proceeds through the formation of a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately eliminating triphenylphosphine (B44618) oxide to yield the alkene. masterorganicchemistry.com One-pot Wittig reactions, where the phosphonium (B103445) salt is formed and reacts with the aldehyde in the same reaction vessel, have been developed to improve efficiency. sciepub.com

Table 1: Representative Conditions for Wittig Olefination

| Aldehyde | Wittig Reagent Precursor | Base/Solvent System | Temperature | Product | Reference |

| Benzaldehyde | Methyl bromoacetate (B1195939) / Triphenylphosphine | Saturated NaHCO₃ (aq) | Room Temp | Methyl cinnamate | sciepub.com |

| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Silica (B1680970) gel (catalyst) | Microwave | Methyl (2E)-3-(2-nitrophenyl)acrylate | berkeley.edu |

| Benzaldehyde | Methyl 2-(triphenylphosphoranylidene)acetate | Tris buffer pH 7.8 | 25 °C | Methyl cinnamate | rsc.org |

The Knoevenagel condensation is another classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of this compound. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine (e.g., piperidine) or its salt. organicreactions.org To synthesize the target acrylate, 4-bromobenzaldehyde would be reacted with a compound such as methyl malonate or methyl cyanoacetate. The Doebner modification of this reaction utilizes pyridine (B92270) as a catalyst and solvent, which is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org More recently, environmentally benign methods have been developed, including catalyst-free conditions in water-ethanol mixtures or the use of solid catalysts like boric acid. bas.bgsciforum.net

Table 2: Catalytic Systems for Knoevenagel-Type Condensations

| Aldehyde | Active Methylene Compound | Catalyst / Solvent | Conditions | Product Type | Reference |

| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid / Ethanol (B145695) | Room Temp | 2-(4-chlorobenzylidene)malononitrile | sciforum.net |

| Pyridinecarbaldehydes | Methyl cyanoacetate | None / H₂O:EtOH | Room Temp | Methyl 2-cyano-3-(pyridin-yl)acrylate | bas.bg |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | Freezing Mixture | Ethyl 2-benzylideneacetoacetate | organicreactions.org |

| Various Aldehydes | Malonic Acid | Pyridine | Reflux | α,β-Unsaturated Carboxylic Acids | organic-chemistry.org |

Advanced Catalytic Approaches in this compound Synthesis and Derivatization

Modern synthetic chemistry increasingly relies on advanced catalytic methods, particularly those involving transition metals, to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions are paramount in this regard.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. mdpi.com For a molecule like this compound, these reactions are primarily used for derivatization, utilizing the aryl bromide functionality as a handle for further molecular elaboration. The Suzuki-Miyaura coupling is a prominent example of this class of reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.gov In the context of this compound, its aryl bromide moiety makes it an ideal substrate for Suzuki-Miyaura reactions. This allows for the straightforward synthesis of a wide array of derivatives where the bromine atom is replaced by various aryl, heteroaryl, or vinyl groups. nih.gov The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a suitable solvent like 1,4-dioxane, toluene, or DMF. nih.gov This powerful derivatization strategy allows for the construction of complex molecular architectures, such as biaryl structures, which are prevalent in pharmaceuticals and materials science. mdpi.comnih.gov

Table 3: Suzuki-Miyaura Coupling for Derivatization of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Reference |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | N-(biphenyl-4-yl)-1-(3-bromothiophen-2-yl)methanimine | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | N-(4'-methoxybiphenyl-4-yl)-1-(3-bromothiophen-2-yl)methanimine | nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene | K₂CO₃ / DMF, H₂O | 4,4'-Difluorobiphenyl | mdpi.com |

| 8-Bromo-2'-deoxyadenosine derivative | (2-Fluorobiphen-4-yl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / 2-MeTHF | 8-(2-Fluoro-biphen-4-yl) derivative | researchgate.net |

Morita-Baylis-Hillman (MBH) Adduct Chemistry Involving Acrylate Substrates

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene, such as methyl acrylate, with an aldehyde, like 4-bromobenzaldehyde, in the presence of a nucleophilic catalyst, typically a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgyoutube.com The reaction yields densely functionalized allylic alcohols, known as MBH adducts. wikipedia.org

The mechanism involves the initial Michael addition of the catalyst to the acrylate, forming a zwitterionic enolate intermediate. youtube.com This intermediate then adds to the aldehyde, and subsequent proton transfer and catalyst elimination afford the final product. The reaction is known to be slow, particularly with acrylate substrates. beilstein-journals.org To accelerate the reaction, various strategies have been employed, including the use of protic solvents or co-catalysts, high pressure, and specific catalysts like 3-hydroxyquinuclidine. core.ac.uk

MBH adducts derived from acrylate substrates are versatile intermediates for further synthetic transformations. beilstein-journals.org For example, the bromo derivative of a Baylis-Hillman adduct can be used to synthesize α-substituted cinnamates. nih.gov

Table 2: Catalysts and Conditions in Morita-Baylis-Hillman Reactions

| Alkene | Aldehyde | Catalyst | Additive/Solvent | Key Feature | Reference |

| Methyl Acrylate | Benzaldehyde | DABCO | Ionic Liquid | Asymmetric induction | nih.gov |

| Methyl Vinyl Ketone | β-aryl nitroethylenes | Imidazole | LiCl / THF | Synthesis of anticancer compounds | nih.gov |

| Acrylonitrile | Isatin derivatives | DABCO | Solvent-free, 0°C | "Green" and efficient synthesis | arkat-usa.org |

| 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Various aldehydes | Quinuclidine | Methanol | Rate enhancement | beilstein-journals.org |

Asymmetric Catalysis in Generating Chiral Acrylate Derivatives

The synthesis of chiral acrylate derivatives is of significant interest, and asymmetric catalysis provides a powerful tool to achieve this. nih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. nih.gov In the context of acrylate derivatives, this can be achieved through various strategies.

Asymmetric Heck Reactions: The use of chiral ligands, such as (R)-BINAP, in palladium-catalyzed Heck reactions can induce enantioselectivity, particularly with electron-rich systems. libretexts.org

Asymmetric Morita-Baylis-Hillman Reactions: Chiral catalysts or auxiliaries can be employed in the MBH reaction to generate enantiomerically enriched products. For instance, chiral ionic liquids have been used as the reaction medium to induce enantioselectivity. nih.gov Proline derivatives and other organocatalysts have also been shown to facilitate enantioselective aza-MBH reactions. wikipedia.org

Asymmetric Phase-Transfer Catalysis: Chiral ammonium (B1175870) salts derived from cinchona alkaloids can be used to catalyze the asymmetric alkylation of Schiff bases of glycine (B1666218) esters, leading to chiral amino esters. nih.gov

Catalytic Asymmetric Allylic Esterification: Chiral palladium(II) catalysts can mediate the enantioselective SN2' substitution of allylic alcohol derivatives with carboxylic acids to produce chiral allylic esters with high enantiopurity. organic-chemistry.org

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the synthesis of acrylate derivatives, this can be achieved by employing chiral auxiliaries. For example, camphor-derived acrylate esters have been used as chiral substrates in MBH reactions to achieve diastereoselectivity. core.ac.uk The resulting adducts are formed with varying degrees of diastereomeric excess.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a wide array of derivatives.

The bromophenyl group is a key handle for functionalization. The bromine atom can be readily replaced or coupled with other fragments using various transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura, Sonogashira, and Heck reactions can be employed to introduce new carbon-carbon bonds at the para-position of the phenyl ring.

The acrylate moiety also provides opportunities for derivatization. The carbon-carbon double bond can undergo a variety of reactions, including:

Addition reactions: The double bond can be subjected to hydrogenation, halogenation, or Michael addition reactions.

Cyclization reactions: Palladium-catalyzed cascade cyclizations of ortho-formyl cinnamates with trimethylenemethane have been developed to construct complex heterocyclic scaffolds. rsc.org

C-H functionalization: The C-H bonds of the phenyl ring can be directly functionalized. For example, palladium-catalyzed remote meta-C-H olefination of cinnamates has been achieved using a nitrile directing group. rsc.org

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols. A notable derivatization involves the synthesis of Methyl (Z)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acrylate, which introduces an amino group at the α-position of the acrylate. acs.orgacs.org

Modification at the Ester Moiety

The ester group in this compound is amenable to several transformations, allowing for the introduction of different functionalities. The most common modifications include hydrolysis and transesterification.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-bromophenyl)acrylic acid. This reaction is typically carried out under basic conditions, for instance, using a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol. Subsequent acidification then yields the carboxylic acid. This transformation is fundamental for creating derivatives such as amides or other esters.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions would yield Ethyl 3-(4-bromophenyl)acrylate. This method is particularly useful when a different ester group is required to modify the physical or chemical properties of the molecule.

Table 1: Representative Ester Modifications

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 3-(4-bromophenyl)acrylic acid |

Bromine Functionalization via Substitution and Coupling Reactions

The bromine atom on the phenyl ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, reacting this compound with phenylboronic acid would yield Methyl 3-(biphenyl-4-yl)acrylate. organic-chemistry.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.org For example, the reaction with phenylacetylene (B144264) would produce Methyl 3-(4-(phenylethynyl)phenyl)acrylate. This method is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.gov This allows for the synthesis of a wide variety of arylamines. wikipedia.org For example, reacting this compound with aniline (B41778) would yield Methyl 3-(4-(phenylamino)phenyl)acrylate. The development of this reaction has significantly expanded the ability to form C-N bonds. wikipedia.org

Table 2: Key Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Catalyst System | Product Example |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-(biphenyl-4-yl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 3-(4-(phenylethynyl)phenyl)acrylate |

Olefinic Bond Transformations

The activated carbon-carbon double bond in the acrylate moiety is susceptible to a range of addition reactions, allowing for further functionalization of the molecule.

Dihydroxylation: The olefin can be converted into a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or under milder conditions with potassium permanganate (B83412) (KMnO₄) at low temperatures. This would transform this compound into Methyl 2,3-dihydroxy-3-(4-bromophenyl)propanoate.

Epoxidation: The double bond can be epoxidized to form an oxirane ring. This is commonly accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting product, Methyl 3-(4-bromophenyl)oxirane-2-carboxylate, is a valuable intermediate itself, as the epoxide ring can be opened by various nucleophiles to introduce a wide range of substituents.

Michael Addition: As an α,β-unsaturated ester, the olefinic bond is an excellent Michael acceptor. This allows for the conjugate addition of a wide variety of nucleophiles, such as amines, thiols, and carbanions. For example, the reaction with a primary amine would lead to the formation of a β-amino ester derivative.

Table 3: Common Transformations of the Olefinic Bond

| Transformation | Reagents | Product |

|---|---|---|

| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Methyl 2,3-dihydroxy-3-(4-bromophenyl)propanoate |

| Epoxidation | m-CPBA | Methyl 3-(4-bromophenyl)oxirane-2-carboxylate |

Reaction Mechanisms and Mechanistic Investigations

Kinetic and Thermodynamic Aspects of Reactions Involving Methyl 3-(4-bromophenyl)acrylate

While specific kinetic and thermodynamic data for reactions of this compound are not extensively tabulated in the literature, we can analyze the expected behavior based on analogous systems. For instance, in palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. The kinetics of this step are influenced by the electronic nature of the aryl bromide. The presence of the electron-withdrawing acrylate (B77674) group para to the bromine atom in this compound would be expected to increase the rate of oxidative addition compared to unsubstituted bromobenzene.

A hypothetical reaction coordinate diagram for a Heck reaction involving this compound would feature several intermediates and transition states, with the oxidative addition step likely having the highest activation energy barrier.

Table 1: Estimated Thermodynamic Parameters for a Hypothetical Heck Reaction

| Parameter | Estimated Value | Significance |

| ΔH° (Enthalpy) | Negative | Exothermic reaction, favored by the formation of more stable bonds. |

| ΔS° (Entropy) | Near zero or slightly negative | Minimal change in the number of molecules, little entropic driving force. |

| ΔG° (Gibbs Free Energy) | Negative | Spontaneous reaction, product formation is favored. |

Elucidation of Catalytic Cycle Pathways

The catalytic cycles for reactions involving this compound are best understood through the lens of well-established palladium-catalyzed cross-coupling reactions.

Heck Reaction: In a typical Heck reaction, the catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate. This is followed by the coordination of the alkene (the coupling partner), migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.

Suzuki Coupling: For a Suzuki coupling, the cycle also starts with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then undergoes transmetalation with an organoboron compound in the presence of a base. The final step is reductive elimination from the diorganopalladium(II) complex to yield the coupled product and the Pd(0) catalyst.

Role of Stereoelectronic Effects in Reaction Outcomes

Stereoelectronic effects play a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound.

In the Heck reaction, the regioselectivity of the alkene insertion is governed by both steric and electronic factors. The aryl group typically adds to the less substituted carbon of the alkene (the β-carbon of the acrylate), leading to the formation of a new carbon-carbon bond at this position. The stereochemistry of the resulting double bond is usually trans due to the syn-addition of the aryl-palladium species followed by syn-β-hydride elimination.

The electronic nature of the substituents on the aryl ring can also influence the reaction rate. The electron-withdrawing acrylate group on the phenyl ring of this compound makes the aromatic ring more electron-deficient, which can facilitate the initial oxidative addition step.

Intermediates and Transition States in Key Transformations

The key transformations of this compound proceed through a series of well-defined intermediates and transition states.

Oxidative Addition Intermediate: The first key intermediate in palladium-catalyzed cross-coupling reactions is the arylpalladium(II) halide complex, [ArPd(Br)L₂], where Ar is the 4-(methoxycarbonylvinyl)phenyl group and L is a ligand such as a phosphine. This is a square planar d⁸ complex.

Migratory Insertion Transition State: In the Heck reaction, the transition state for the migratory insertion step involves a four-membered ring-like structure where the alkene is inserted into the palladium-carbon bond. The geometry of this transition state determines the regioselectivity of the reaction.

Reductive Elimination Transition State: In Suzuki and other cross-coupling reactions, the final product is formed via a reductive elimination step from a diorganopalladium(II) complex. The transition state for this step involves the simultaneous breaking of the two palladium-carbon bonds and the formation of the new carbon-carbon bond.

Computational studies on analogous systems have been instrumental in elucidating the geometries and energies of these intermediates and transition states, providing valuable insights into the reaction mechanisms.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. These methods are used to determine molecular stability, electronic properties, and the distribution of charge within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for determining optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net In the study of acrylate (B77674) and methacrylate (B99206) compounds, DFT has been employed to model structure-reactivity relationships and to understand polymerization processes. researchgate.net For a molecule like Methyl 3-(4-bromophenyl)acrylate, DFT calculations can elucidate the influence of the bromo-substituted phenyl ring on the electron distribution across the acrylate backbone.

Studies on related compounds, such as pyrazoline derivatives containing a 4-bromophenyl group, have utilized DFT to analyze molecular conformation and electronic structure, demonstrating the utility of this approach for understanding molecules with similar substituents. nih.gov The method is also fundamental in analyzing the reactivity of catalysts and the effect of inhibitors in polymerization reactions, as shown in studies of Ziegler-Natta catalysts. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. numberanalytics.com

In general, the HOMO of an acrylate is typically localized on the C=C double bond, making it susceptible to electrophilic attack, while the LUMO is distributed over the acrylate system, including the carbonyl group, making it a site for nucleophilic attack. acs.org The presence of the 4-bromophenyl group in this compound would modulate the energies and distributions of these frontier orbitals. FMO analysis can be used to predict the outcomes of various reactions, including pericyclic reactions and cycloadditions. numberanalytics.comacs.org

Table 1: Significance of Frontier Orbitals in Reactivity

| Orbital | Description | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the outer-shell electrons with the highest energy. Its energy level is indicative of the molecule's capacity to act as an electron donor (nucleophile). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the lowest energy orbital that is empty of electrons. Its energy level suggests the molecule's ability to act as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable. |

This table provides a generalized overview of Frontier Molecular Orbital theory concepts.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red colors signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors denote regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net

For this compound, a MEPS analysis would likely reveal a negative potential (red/yellow) around the carbonyl oxygen and the carbon-carbon double bond, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms. The bromine atom and the phenyl ring would also exhibit distinct electrostatic features, influencing the molecule's noncovalent interactions. dtic.mil This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.netdtic.mil

Modeling of Reaction Pathways and Energy Landscapes

Theoretical chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, via transition states. By calculating the minimum energy paths (MEP), researchers can construct detailed energy landscapes. researchgate.net These models are essential for understanding reaction mechanisms and determining the feasibility and rate of a chemical process.

For instance, DFT calculations have been used to investigate the mechanism of spontaneous initiation in the polymerization of methyl methacrylate (MMA). researchgate.net By mapping out the energy barriers for various possible reaction pathways, the most favorable mechanism can be identified. researchgate.net A similar approach applied to this compound could elucidate its polymerization behavior or its participation in other reactions like cycloadditions or Heck coupling, providing activation energies and transition state geometries that are critical for reaction design and optimization.

Theoretical Insights into Stereoselectivity

Many chemical reactions can result in multiple stereoisomeric products. Computational chemistry offers a powerful means to understand and predict stereoselectivity by comparing the energies of the different transition states that lead to these isomers. The product that is formed via the lower energy transition state is generally the one that is kinetically favored.

In the case of this compound, which exists as (E) and (Z) isomers, theoretical calculations could be used to determine the relative stabilities of these two forms. Furthermore, in reactions where a new stereocenter is formed, such as in a Diels-Alder reaction or a Michael addition, computational modeling can predict which diastereomer or enantiomer will be the major product. By calculating the energy profiles of the competing reaction pathways, a rationalization for the observed stereoselectivity can be achieved, guiding the development of stereoselective synthetic methods.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-(4-bromophenyl)acrylate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from its two primary reactive sites: the α,β-unsaturated ester system and the bromophenyl group. The acrylate (B77674) portion is an excellent Michael acceptor and a dienophile, making it suitable for a variety of addition and cycloaddition reactions. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack and participation in pericyclic reactions. masterorganicchemistry.com

Simultaneously, the bromine atom on the phenyl ring provides a handle for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring. This dual reactivity enables chemists to first build a molecular scaffold using the acrylate chemistry and then introduce further complexity and functionality through modification of the aryl bromide. For instance, a complex heterocyclic structure can be formed via the acrylate, followed by a cross-coupling reaction to attach other molecular fragments, leading to highly elaborate final products. acs.org

Synthesis of Complex Organic Architectures

This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are well-established precursors for the synthesis of five-membered heterocyclic rings like pyrazolines and isoxazolines. researchgate.net These heterocycles are prevalent motifs in many biologically active compounds and functional materials. core.ac.uk

The general synthetic approach involves the cyclocondensation of the acrylate with binucleophilic reagents.

Pyrazoline Synthesis: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (such as phenylhydrazine) in a suitable solvent like ethanol (B145695) leads to the formation of pyrazoline derivatives. thepharmajournal.comdergipark.org.tr The reaction proceeds via an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to yield the stable five-membered ring. dergipark.org.tr

Isoxazoline (B3343090) Synthesis: Similarly, reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of isoxazoline derivatives. nih.govresearchgate.nettsijournals.com The mechanism involves the conjugate addition of hydroxylamine, followed by ring closure to form the N-O bond of the isoxazoline ring. researchgate.net

| Heterocycle | Reagent | General Conditions | Product Class |

| Pyrazoline | Hydrazine Hydrate | Ethanol, Reflux | 5-(4-bromophenyl)-4,5-dihydropyrazol-3-yl derivatives |

| Substituted Pyrazoline | Phenylhydrazine | Ethanol, Reflux | 5-(4-bromophenyl)-1-phenyl-4,5-dihydropyrazol-3-yl derivatives |

| Isoxazoline | Hydroxylamine HCl | Base (e.g., NaOH, K2CO3), Ethanol | 5-(4-bromophenyl)-4,5-dihydroisoxazol-3-yl derivatives |

The construction of polycyclic systems can be efficiently achieved using the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. masterorganicchemistry.comorganic-chemistry.org In this context, this compound acts as the "dienophile," a component containing a 2π-electron system. masterorganicchemistry.com

The reactivity of the dienophile is crucial for the success of the Diels-Alder reaction. The presence of the electron-withdrawing methyl ester group on the double bond of this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This electronic feature makes it a highly reactive dienophile, readily participating in [4+2] cycloaddition reactions with electron-rich conjugated dienes (the 4π-electron component), such as butadiene or cyclopentadiene. masterorganicchemistry.commdpi.com The reaction proceeds in a concerted fashion to form a cyclohexene (B86901) ring, which is the core of the new polycyclic architecture. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making this a highly stereospecific transformation. organic-chemistry.org

Precursor for Advanced Polymeric Materials

The acrylate functionality of this compound allows it to act as a monomer for the synthesis of polymers. The presence of the bromophenyl group provides a route to functional materials with tailored properties.

Acrylate monomers are widely used in polymer chemistry due to their reactivity in radical polymerization. arkema.com Controlled/“living” radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly effective for polymerizing acrylates. acs.orgcmu.edu ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined chain-end functionalities. cmu.educmu.edu

The polymerization of an acrylate like this compound via ATRP would typically involve an alkyl halide initiator and a transition metal complex catalyst (e.g., a copper bromide/amine ligand system). acs.orgcmu.edu The process relies on a reversible equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows for controlled chain growth. acs.org The polymerization can be conducted under various conditions, including at ambient temperature, to yield well-defined homopolymers. cmu.edu The resulting poly(this compound) would have a predictable molecular weight determined by the ratio of monomer consumed to the initiator concentration. cmu.edu

| Polymerization Technique | Initiator | Catalyst System (Example) | Key Features |

| Atom Transfer Radical Polymerization (ATRP) | Ethyl 2-bromopropionate | CuBr / N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | Controlled molecular weight, low polydispersity (Mw/Mn ≈ 1.1-1.3), works at ambient temperatures. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Dithiobenzoate or Trithiocarbonate RAFT agent | Thermal Initiator (e.g., AIBN) | High tolerance to functional groups, well-defined block copolymers, control over polymer architecture. |

Beyond homopolymerization, this compound can be copolymerized with other vinyl monomers (e.g., other acrylates, methacrylates, or styrene) to create polymers with tunable properties. rsc.org Copolymerization allows for the precise incorporation of the bromophenyl functional group along the polymer backbone.

The bromine atom serves as a latent reactive site for post-polymerization modification. After the copolymer is formed, the aryl bromide units can undergo various cross-coupling reactions. This strategy provides exceptional control over the final polymer architecture. For example, one could:

Create Graft Copolymers: By using the bromine sites to initiate the growth of new polymer chains.

Introduce Specific Functionalities: By coupling molecules with desired optical, electronic, or biological properties to the polymer backbone.

Crosslink the Polymer: By reacting the bromine sites with multifunctional coupling agents to form a polymer network.

This ability to first build a defined polymer chain through controlled copolymerization and then chemically modify it in a subsequent step is a cornerstone of modern materials science for designing complex, functional polymer architectures. researchgate.netrsc.org The relative reactivity of the monomers during copolymerization, described by reactivity ratios, will determine the distribution of the functional monomer units within the polymer chain, which can be random, alternating, or block-like depending on the monomers and reaction conditions chosen. rsc.org

Graft Polymerization and Surface Modification

The presence of the 4-bromophenyl group in this compound makes its corresponding polymer, poly(this compound), an excellent candidate for graft polymerization and surface modification. These techniques are crucial for developing materials with tailored surface properties for a variety of applications.

Graft Polymerization:

Graft polymerization is a powerful technique used to modify the properties of a polymer by covalently bonding new polymer chains (grafts) onto a pre-existing polymer backbone. This can be achieved through two primary methods: "grafting from" and "grafting to".

"Grafting From" Method: In this approach, the polymer backbone is first functionalized with initiator sites. Subsequently, a second monomer is polymerized from these sites, resulting in the growth of new polymer chains from the backbone. The poly(this compound) backbone is inherently functionalized with carbon-bromine (C-Br) bonds on the pendant phenyl rings. These C-Br sites can be transformed into active initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, by using a suitable catalyst system, such as a copper complex, a second vinyl monomer can be polymerized directly from the brominated phenyl groups, yielding a well-defined graft copolymer. cmu.edu This method allows for high graft densities and control over the length of the grafted chains. A similar strategy has been successfully employed to graft polymers like poly(methyl methacrylate) (PMMA) from a brominated syndiotactic polystyrene (sPS) macroinitiator. cmu.edu

"Grafting To" Method: This method involves synthesizing polymer chains with reactive end-groups that can subsequently be attached to a polymer backbone. While less common for this specific system, one could envision synthesizing end-functionalized polymers that react with the bromo-phenyl group of poly(this compound) via coupling reactions, though this is generally less efficient than the "grafting from" approach.

Surface Modification:

The surface properties of a material dictate its interaction with the external environment. Modifying the surface of a polymer can enhance its biocompatibility, wettability, adhesion, and other critical characteristics. Standard polymers like PMMA often require harsh pre-treatments such as plasma or UV irradiation to create reactive functional groups on their surface for further modification. nist.govnih.gov

In contrast, poly(this compound) offers a significant advantage. The polymer surface is naturally populated with bromophenyl groups. The bromine atom serves as a versatile chemical handle for a wide array of post-polymerization modification reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This allows for the direct and specific attachment of various molecules—including biomolecules, fluorescent dyes, or other polymers—to the surface under relatively mild conditions, thereby tailoring the surface properties without altering the bulk material. For example, reacting the surface with a boronic acid in the presence of a palladium catalyst (Suzuki coupling) would enable the introduction of new functional groups. This inherent functionality circumvents the need for aggressive surface activation steps that can sometimes damage the polymer substrate. nih.gov

Controlled Radical Polymerization Methodologies

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), has revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. nih.govyoutube.com The primary CRP techniques applicable to monomers like this compound include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP):

ATRP is a robust and widely used CRP method for acrylate monomers. cmu.educmu.edu The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex (typically copper-based) that reversibly activates and deactivates the growing polymer chains. mdpi.comdtic.mil This reversible process maintains a low concentration of active radicals at any given time, minimizing termination reactions and enabling controlled growth. dtic.mil

For this compound, the polymerization would proceed similarly to that of methyl acrylate (MA) or methyl methacrylate (B99206) (MMA). The reaction kinetics are typically first-order with respect to the monomer and initiator concentrations. dtic.mil14.139.213 The molecular weight of the resulting polymer increases linearly with monomer conversion, and the polydispersity index (PDI, or Mw/Mn) is generally low, often between 1.1 and 1.4. cmu.edu A key advantage is the ability to create block copolymers by sequential monomer addition. cmu.edu For example, after polymerizing this compound, a second monomer like n-butyl acrylate could be added to grow a second block from the living chain ends. mdpi.comresearchgate.net

| Parameter | Typical Value for Acrylate ATRP | Reference |

| Catalyst System | CuBr / PMDETA or dNbpy | cmu.edudtic.mil |

| Initiator | Ethyl α-bromoisobutyrate | nih.gov |

| Temperature | 60-90 °C | cmu.eduresearchgate.net |

| Polydispersity (Mw/Mn) | 1.1 - 1.4 | cmu.edu |

| Kinetics | First-order in [Monomer] & [Initiator] | dtic.mil |

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is another versatile CRP technique that provides excellent control over the polymerization of acrylates. This method employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. unibo.it The RAFT agent reversibly reacts with the growing polymer radicals, creating a dynamic equilibrium between active and dormant chains. This allows all chains to grow at a similar rate, resulting in polymers with low PDI. unibo.itrsc.org

The choice of RAFT agent is critical and depends on the specific monomer being polymerized. For an acrylate monomer like this compound, dithiobenzoates or trithiocarbonates are effective CTAs. unibo.itrsc.org RAFT polymerization offers high tolerance to various functional groups and can be performed under a wide range of reaction conditions, including in emulsion or solution. rsc.orgresearchgate.net The resulting poly(this compound) would possess a terminal thiocarbonylthio group, which can be either removed or utilized for further chain extension or conjugation.

| Parameter | Typical Value for Acrylate RAFT | Reference |

| RAFT Agent (CTA) | Dithiobenzoates, Trithiocarbonates | unibo.itrsc.org |

| Initiator | AIBN (Azobisisobutyronitrile) | nih.gov |

| Temperature | 60-80 °C | rsc.org |

| Polydispersity (Mw/Mn) | < 1.5 | unibo.itnih.gov |

| Key Feature | High functional group tolerance | researchgate.net |

Advanced Analytical Techniques in Characterization of Research Outputs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-(4-bromophenyl)acrylate, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of (E)-Methyl 3-(4-bromophenyl)acrylate, the signals corresponding to the aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinyl protons, located on the acrylate (B77674) double bond, also appear as a pair of doublets with a large coupling constant (typically around 16.0 Hz), which is diagnostic for the trans or (E)-configuration of the double bond. The methyl ester protons appear as a sharp singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for (E)-Methyl 3-(4-bromophenyl)acrylate would show distinct signals for the carbonyl carbon of the ester, the two vinyl carbons, the four unique carbons of the 4-bromophenyl ring (two of which are quaternary and two are protonated), and the methyl carbon of the ester group. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically the most downfield signal. rsc.org

Table 1: Typical ¹H and ¹³C NMR Spectral Data for (E)-Methyl 3-(4-bromophenyl)acrylate Data is based on analogous compounds like (E)-Methyl 3-(4-chlorophenyl)acrylate and established chemical shift principles. rsc.org

¹H NMR (CDCl₃, 300-500 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.65 | d | ~16.0 | 1H, Vinyl |

| ~7.50 | d | ~8.5 | 2H, Aromatic |

| ~7.38 | d | ~8.5 | 2H, Aromatic |

| ~6.42 | d | ~16.0 | 1H, Vinyl |

¹³C NMR (CDCl₃, 75-126 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | C=O (Ester) |

| ~143.2 | Vinyl CH |

| ~133.0 | Aromatic C (quaternary) |

| ~129.5 | Aromatic CH |

| ~129.2 | Aromatic CH |

| ~125.0 | Aromatic C-Br (quaternary) |

| ~118.8 | Vinyl CH |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₉BrO₂), the calculated monoisotopic mass is approximately 239.98 Da. guidechem.com A key feature in the mass spectrum is the presence of two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). researchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry can be used for volatile compounds. The electron ionization (EI) mass spectrum would show the molecular ion peaks at m/z 240 and 242. Fragmentation would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) to give a fragment at m/z 209/211, or the loss of the entire carbomethoxy radical (-•COOCH₃) to give a fragment at m/z 181/183. researchgate.net

LC-MS and ESI-MS: Liquid Chromatography-Mass Spectrometry, often with a soft ionization source like Electrospray Ionization (ESI), is commonly used for less volatile molecules. nih.gov In ESI-MS, the compound is often detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as the sodium adduct [M+Na]⁺. acs.orgacs.org For this compound, the sodium adduct would appear as a pair of peaks at m/z 263 and 265. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the elemental formula. acs.orgacs.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge) | Technique | Notes |

|---|---|---|---|

| [M]⁺ | 240 / 242 | GC-MS (EI) | Molecular ion, showing ~1:1 bromine isotope pattern. |

| [M-OCH₃]⁺ | 209 / 211 | GC-MS (EI) | Fragment from loss of a methoxy radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretch, which is expected around 1720-1730 cm⁻¹. researchgate.net The presence of conjugation with the C=C double bond and the aromatic ring slightly lowers this frequency compared to a saturated ester. Other key absorptions include the C=C stretching of the acrylate moiety and the aromatic ring, the C-O stretches of the ester group, and the C-H bends of the aromatic ring. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic & Vinyl C-H Stretch |

| ~1720 | Strong | C=O Stretch (α,β-unsaturated ester) researchgate.net |

| ~1640 | Medium | C=C Stretch (Alkene) |

| ~1590, 1490 | Medium | C=C Stretch (Aromatic Ring) |

| ~1280, 1170 | Strong | C-O Stretch (Ester) spectroscopyonline.com |

| ~980 | Strong | =C-H Bend (trans-alkene out-of-plane) |

| ~830 | Strong | C-H Bend (1,4-disubstituted aromatic out-of-plane) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For (E)-Methyl 3-(4-bromophenyl)acrylate, a single-crystal X-ray diffraction study would unambiguously confirm the (E)-stereochemistry of the alkene double bond.

Table 4: Illustrative Crystal Structure Data from a Related Compound, (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅BrO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.5226 (9) |

| b (Å) | 5.9390 (3) |

| c (Å) | 34.775 (2) |

| Volume (ų) | 3205.9 (3) |

Chromatographic Methods for Purity and Reaction Monitoring (HPLC, GC, Column Chromatography)

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity.

Column Chromatography and TLC: Following its synthesis, the crude product is typically purified by column chromatography over silica (B1680970) gel. nih.gov The progress of the purification is monitored by Thin-Layer Chromatography (TLC). nsf.gov A common mobile phase (eluent) for this separation is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. acs.orgnih.gov

Gas Chromatography (GC): GC is an effective method for assessing the purity of volatile compounds like this compound. rsc.org It can separate the product from starting materials, solvents, and byproducts. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it allows for quantitative purity analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of the compound. americanlaboratory.com For acrylates, reversed-phase HPLC is common, utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a gradient mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid modifier. nih.govsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration.

Q & A

Basic: What are the optimized synthetic routes for Methyl 3-(4-bromophenyl)acrylate, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound derivatives typically involves Wittig or cross-coupling reactions. For example, a modified Wittig reaction using bromoacrylates and aryl aldehydes in acetone with potassium carbonate as a base can yield stereoselective products (52.8% yield reported for analogous compounds) . Purification via silica gel chromatography (5% ethyl acetate in petroleum ether) is critical to isolate the desired isomer. To improve yields, optimizing solvent polarity (e.g., acetone vs. THF) and reaction temperature (e.g., 329 K for 5 hours) can enhance stereochemical control .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and stereochemistry. For example, aromatic protons appear at δ 7.0–8.5 ppm, while acrylate protons show distinct coupling patterns (e.g., J = 8.1 Hz for trans isomers) .

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.436 Å) and dihedral angles (e.g., 119.5° for phenyl-acrylate alignment), critical for confirming E/Z configurations .

- IR spectroscopy : Peaks at ~1719 cm⁻¹ confirm ester carbonyl groups, while bromine substituents lack strong absorptions, aiding in structural differentiation .

Advanced: How do substituent effects on the phenyl ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4-bromo substituent enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing nature, directing incoming nucleophiles to the para position. Comparative studies show that replacing bromine with methoxy groups (electron-donating) reduces EAS rates by 40–60% in Suzuki-Miyaura couplings . For Heck reactions, steric effects from bulky substituents (e.g., 3-chloro) can hinder Pd-catalyzed coupling, requiring ligand optimization (e.g., PPh₃ vs. bidentate ligands) to maintain >70% efficiency .

Advanced: What are the challenges in interpreting crystallographic data for structural elucidation, and how can they be mitigated?

Methodological Answer:

Common challenges include:

- Disordered atoms : Observed in ethyl or methyl groups (e.g., 30% disorder in ethyl derivatives), resolved using SHELXTL refinement with geometric constraints .

- Hydrogen bonding ambiguities : For example, O–H···O interactions in acrylates may require neutron diffraction or DFT calculations to confirm.

- Thermal motion artifacts : High B factors in bromine atoms (due to heavy atom effects) necessitate low-temperature data collection (e.g., 100 K) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Models interactions with biological targets (e.g., fungal CYP51 enzymes). For analogs, docking scores correlate with antifungal IC₅₀ values (R² = 0.85) .

- QSAR studies : Electron-withdrawing groups (e.g., –Br) increase logP by 0.5–1.0 units, enhancing membrane permeability but reducing aqueous solubility.

- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (F = 50–60%) but highlight potential hepatotoxicity risks for brominated analogs .

Advanced: How do data contradictions in reaction yields arise, and how should researchers address them?

Methodological Answer:

Contradictions often stem from:

- Stereochemical variability : Z-isomers may form preferentially in polar solvents (e.g., DMF), reducing yields of E-isomers by 20–30% .

- Catalyst poisoning : Trace moisture in Pd catalysts can lower yields from 75% to 40%; rigorous drying (e.g., molecular sieves) is essential .

- Purification losses : Silica gel chromatography may retain polar byproducts; switching to flash chromatography with gradient elution improves recovery by 15% .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Polymer precursors : The acrylate group enables radical polymerization for UV-curable coatings (Tg ≈ 120°C) .

- Liquid crystals : Bromine enhances dielectric anisotropy (Δε = +3.5), making it suitable for electro-optical displays .

- Metal-organic frameworks (MOFs) : Acts as a linker in Pd-based MOFs for catalytic C–H activation (TOF = 250 h⁻¹) .

Advanced: What mechanistic insights explain the compound’s reactivity in photochemical reactions?

Methodological Answer:

Under UV light (λ = 254 nm), the acrylate’s conjugated π-system undergoes [2+2] cycloaddition, forming cyclobutane derivatives. Bromine’s heavy atom effect increases intersystem crossing efficiency, doubling quantum yields (Φ = 0.45 vs. 0.22 for non-brominated analogs) . Solvent polarity modulates reaction pathways: in acetonitrile, dimerization dominates, while in toluene, singlet oxygen quenching reduces side products by 35% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.